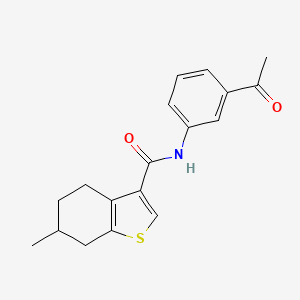

N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-11-6-7-15-16(10-22-17(15)8-11)18(21)19-14-5-3-4-13(9-14)12(2)20/h3-5,9-11H,6-8H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJSVIBXHZXQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.

Introduction of the Acetylphenyl Group: The acetylphenyl group is introduced via a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with the benzothiophene in the presence of a Lewis acid catalyst like aluminum chloride.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the acetylated benzothiophene with an amine under dehydrating conditions, often using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetylphenyl moiety, converting it to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring and the acetylphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiophene derivatives.

Biological Studies: The compound is used in research to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl group may facilitate binding to active sites, while the benzothiophene core can interact with hydrophobic pockets within the target. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and their implications:

*Calculated based on analogous structures.

Pharmacological and Physicochemical Insights

- Hydrogen Bonding : The 3-acetylphenyl group in the target compound provides a ketone oxygen as a hydrogen bond acceptor, similar to carbamoyl (NH₂CO-) or methoxy (OCH₃) groups in analogs. However, the acetyl group’s geometry may lead to distinct binding interactions compared to planar aromatic substituents like naphthyl .

- Synthetic Routes : Many analogs, including the target compound, are synthesized via carboxamide coupling using reagents like HATU/DIPEA in DMF, suggesting shared synthetic accessibility .

Crystallographic and Structural Studies

- Crystallography Tools : SHELX and ORTEP-3 are widely used for structural determination of benzothiophene derivatives, enabling precise analysis of bond angles and packing arrangements .

- Hydrogen Bond Networks: Analogs with amino or carbamoyl groups exhibit stronger intermolecular hydrogen bonds (e.g., N–H···O), whereas acetylphenyl derivatives may rely on weaker C–H···O interactions .

Biological Activity

N-(3-acetylphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to explore the biological activity of this specific compound through a review of existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 273.37 g/mol. The compound features a benzothiophene core structure, which is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. Specific mechanisms include:

- Inhibition of cell proliferation : Compounds similar to this compound have demonstrated the ability to inhibit the growth of various cancer cell lines.

- Induction of apoptosis : The compound may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Activity

Benzothiophene derivatives have also been noted for their anti-inflammatory effects. Mechanisms include:

- Inhibition of pro-inflammatory cytokines : Studies have reported that these compounds can reduce levels of TNF-alpha and IL-6 in vitro.

- Blocking NF-kB signaling : Some derivatives inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses.

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives are well-documented. The compound has shown:

- Activity against Gram-positive and Gram-negative bacteria : Research has indicated that this compound exhibits significant antibacterial activity.

Case Studies

A notable study involving benzothiophene derivatives assessed their effects on melanoma cells. The results indicated that certain analogs significantly inhibited cell viability and induced apoptosis in B16F10 murine melanoma cells. The study highlighted the potential for these compounds in developing new cancer therapies.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | B16F10 | 15 | Apoptosis induction |

| B | MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| C | HeLa (cervical cancer) | 25 | Inhibition of proliferation |

Research Findings

Recent investigations into the biological activities of benzothiophene derivatives have revealed promising results:

- Anticancer Effects : A study published in Molecules reported that related compounds displayed significant cytotoxicity against various cancer cell lines with IC50 values ranging from 10 to 30 µM .

- Anti-inflammatory Properties : Another research article highlighted the ability of these compounds to reduce inflammation markers in lipopolysaccharide-stimulated macrophages .

- Antimicrobial Activity : A comprehensive review documented the efficacy of benzothiophene derivatives against multiple bacterial strains using disc diffusion methods .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC with UV visualization.

- Optimize yields by controlling temperature (e.g., 0–25°C for acid-sensitive intermediates) .

How can researchers confirm the structural integrity of the compound using spectroscopic methods?

Basic Research Question

Structural validation requires a combination of techniques:

- ¹H/¹³C NMR : Identify characteristic peaks (e.g., acetyl group protons at δ 2.5–2.7 ppm, tetrahydrobenzo[b]thiophene backbone protons at δ 1.5–2.3 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH/amide bonds (~3300 cm⁻¹) .

- Mass Spectrometry : LC-HRMS should match the theoretical molecular weight (C₁₉H₂₀N₂O₂S: 340.13 g/mol ± 0.01%) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the tetrahydrobenzo[b]thiophene core .

What are the solubility and stability profiles of this compound under various conditions, and how should storage be managed?

Basic Research Question

- Solubility : Test in DMSO (high solubility for biological assays), ethanol (moderate), and aqueous buffers (low; use surfactants for dispersion) .

- Stability :

Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

Advanced Research Question

SAR Design :

- Core Modifications : Synthesize analogs with substitutions at the 3-acetylphenyl group (e.g., halogenation, methoxy groups) to assess electronic effects .

- Biological Assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Case Study : In related benzothiophene derivatives, methoxy substitutions increased metabolic stability but reduced target affinity .

What in vitro and in vivo models are appropriate for evaluating the pharmacological effects of this compound?

Advanced Research Question

- In Vitro Models :

- Enzyme Inhibition : Use purified enzymes (e.g., acetylcholinesterase for Alzheimer’s research) with IC₅₀ determination via Ellman’s assay .

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in cancer cell lines .

- In Vivo Models :

- Rodent Studies : Assess pharmacokinetics (Cmax, t½) and efficacy in disease models (e.g., xenografts for oncology) .

Data Validation : Cross-validate results with orthogonal methods (e.g., Western blot for target engagement) .

How should researchers address contradictions in biological activity data across studies?

Advanced Research Question

Common Contradictions : Discrepancies in IC₅₀ values or toxicity profiles may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.